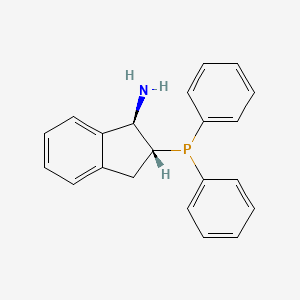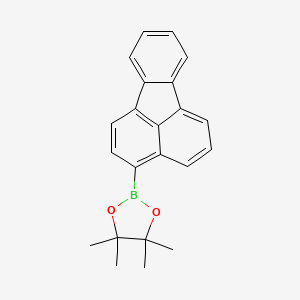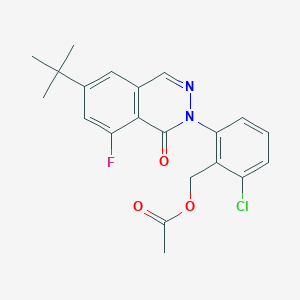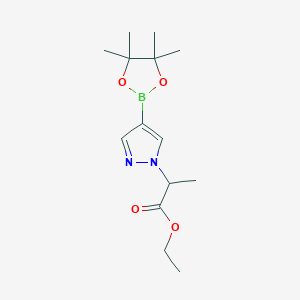![molecular formula C22H28N2O B1444542 4-[(2-phenylphenyl)methyl]-N-propylpiperidine-4-carboxamide CAS No. 1361114-91-1](/img/structure/B1444542.png)
4-[(2-phenylphenyl)methyl]-N-propylpiperidine-4-carboxamide
Vue d'ensemble
Description
The compound “4-[(2-phenylphenyl)methyl]-N-propylpiperidine-4-carboxamide” is a piperidine derivative. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom . They are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Applications De Recherche Scientifique
Synthesis of Orally Active CCR5 Antagonists :
- A practical method for synthesizing orally active CCR5 antagonists, including compounds similar to 4-[(2-phenylphenyl)methyl]-N-propylpiperidine-4-carboxamide, was developed. This method involved esterification, Claisen type reaction, and Suzuki−Miyaura reaction, establishing a new, inexpensive method without chromatographic purification (Ikemoto et al., 2005).
Cytotoxic Activity of Carboxamide Derivatives :
- Carboxamide derivatives, related to 4-[(2-phenylphenyl)methyl]-N-propylpiperidine-4-carboxamide, were synthesized and tested for cytotoxic properties. They showed potent cytotoxicity against various cancer cell lines, with some compounds exhibiting IC50 values below 10 nM (Deady et al., 2005).
NF-kappaB and AP-1 Gene Expression Inhibitors :
- Studies on the structure-activity relationship of carboxamide compounds showed inhibitors of NF-kappaB and AP-1 transcription factors, important in gene expression regulation. Modifications at various positions of the compound structure affected activity and oral bioavailability (Palanki et al., 2000).
Radioligands for Peripheral Benzodiazepine Receptors :
- Novel quinoline-2-carboxamide derivatives, structurally related to 4-[(2-phenylphenyl)methyl]-N-propylpiperidine-4-carboxamide, were synthesized and evaluated as potential radioligands for imaging peripheral benzodiazepine type receptors (PBR) in vivo using positron emission tomography (PET) (Matarrese et al., 2001).
Biologically Active Thiophene-3-Carboxamide Derivatives :
- Two thiophene-3-carboxamide derivatives were synthesized and showed antibacterial and antifungal activities. These compounds' molecular structure included intramolecular hydrogen bonding, locking their conformation (Vasu et al., 2003).
Orientations Futures
Propriétés
IUPAC Name |
4-[(2-phenylphenyl)methyl]-N-propylpiperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O/c1-2-14-24-21(25)22(12-15-23-16-13-22)17-19-10-6-7-11-20(19)18-8-4-3-5-9-18/h3-11,23H,2,12-17H2,1H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUDCJECWXZDMCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1(CCNCC1)CC2=CC=CC=C2C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-phenylphenyl)methyl]-N-propylpiperidine-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




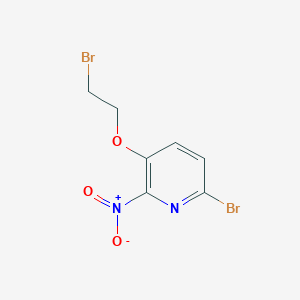
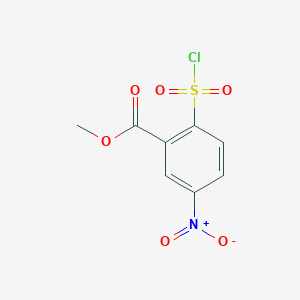


![5,7-Dichloro-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B1444469.png)
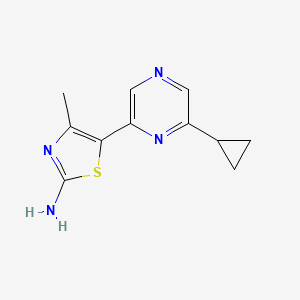
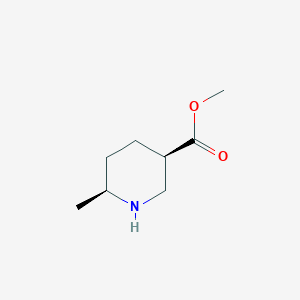
![2,3,4,5-Tetrahydro-8-iodo-2-methyl-1h-pyrido[4,3-b]indole](/img/structure/B1444473.png)
amine](/img/structure/B1444477.png)
